N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VA012 is a positive allosteric modulator of the serotonin 5-hydroxytryptamine 2C receptor. It exhibits enhanced efficacy dose-dependently, with an effective concentration value of 16 nanomolar . This compound is known for its specificity and low competition with endogenous agonists or other orthosteric ligands .
Preparation Methods
The synthesis of VA012 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Substitution Reactions: The indole core undergoes substitution reactions to introduce the benzyl and pyridin-3-amine groups.
Purification: The final product is purified using high-performance liquid chromatography to achieve a purity of over 99%.
Industrial production methods for VA012 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
VA012 primarily undergoes the following types of reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-amine group.
Oxidation and Reduction: VA012 can participate in redox reactions, although these are less common in its typical applications.
Complex Formation: VA012 can form complexes with various metal ions, which can be used to study its binding properties.
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The major products formed from these reactions are typically derivatives of VA012 with modified functional groups.
Scientific Research Applications
VA012 has several scientific research applications, including:
Mechanism of Action
VA012 exerts its effects by binding to an allosteric site on the serotonin 5-hydroxytryptamine 2C receptor. This binding enhances the receptor’s response to its natural neurotransmitter, serotonin, without directly activating the receptor itself . The molecular targets involved include the serotonin 5-hydroxytryptamine 2C receptor, and the pathways affected are those related to serotonin signaling .
Comparison with Similar Compounds
VA012 is unique in its high specificity and low off-target activity compared to other positive allosteric modulators of the serotonin 5-hydroxytryptamine 2C receptor. Similar compounds include:
Lorcaserin: An orthosteric agonist of the serotonin 5-hydroxytryptamine 2C receptor, used for the treatment of obesity.
Eltoprazine: A serotonin 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptor agonist, used in the treatment of aggression and cognitive disorders.
Mirtazapine: A serotonin 5-hydroxytryptamine receptor antagonist, used as an antidepressant.
VA012 stands out due to its positive allosteric modulation, which offers a potentially safer profile with fewer side effects compared to orthosteric agonists .
Properties
IUPAC Name |
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-2-7-17(8-3-1)15-24-16-18(20-10-4-5-11-21(20)24)13-23-19-9-6-12-22-14-19/h1-12,14,16,23H,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRHZHGEENHPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CNC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.